

# Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Diethyl 1,1-cyclopropanedicarboxylate

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## Compound of Interest

Compound Name:	Diethyl 1,1-cyclopropanedicarboxylate
Cat. No.:	B117591

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These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing **Diethyl 1,1-cyclopropanedicarboxylate**. This versatile reagent serves as a critical building block in the synthesis of a range of therapeutics, including the asthma medication Montelukast, the non-steroidal anti-inflammatory drug (NSAID) Ketorolac, and the oncology drug Foretinib.

## Overview of Applications

**Diethyl 1,1-cyclopropanedicarboxylate** is a valuable starting material in medicinal chemistry due to its strained cyclopropane ring, which can be strategically opened or functionalized to introduce complex molecular architectures. Its applications highlighted in these notes include:

- Synthesis of 1,1-cyclopropanedimethanol: A key precursor for the side chain of Montelukast.
- Preparation of a Pyrrolizine Dicarboxylate Intermediate: A core scaffold for the synthesis of Ketorolac.
- Selective Hydrolysis and Amidation: A crucial step in the synthesis of the tyrosine kinase inhibitor Foretinib.

## Experimental Protocols and Data

### Synthesis of 1,1-cyclopropanedimethanol (Intermediate for Montelukast)

This protocol details the reduction of **Diethyl 1,1-cyclopropanedicarboxylate** to 1,1-cyclopropanedimethanol, a vital intermediate in the synthesis of Montelukast.

#### Experimental Protocol:

- To a four-necked flask equipped with a mechanical stirrer, add crude **Diethyl 1,1-cyclopropanedicarboxylate** (42g, 225.56 mmol), anhydrous THF (200 mL), and lithium chloride (42.35g, 998.92 mmol).
- Cool the mixture to 0°C using an ice-salt bath while stirring.
- Maintain the temperature and add potassium borohydride (53.88g, 998.92 mmol) in portions.
- After the addition is complete, heat the reaction mixture to reflux.
- Monitor the reaction progress by Gas Chromatography (GC) until the **Diethyl 1,1-cyclopropanedicarboxylate** is completely consumed.
- After the reaction, cool the mixture to 0°C using an ice-salt bath.
- Quench the reaction by adding 200 mL of water and continue stirring for 2 hours.
- Extract the mixture with ethyl acetate (3 x 100 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1,1-cyclopropanedimethanol.

#### Quantitative Data:

Reactant/Product	Molecular Weight ( g/mol )	Amount (g)	Moles (mmol)	Yield (%)
Diethyl 1,1-cyclopropanedicarboxylate	186.21	42	225.56	-
Lithium Chloride	42.40	42.35	998.92	-
Potassium Borohydride	53.94	53.88	998.92	-
1,1-cyclopropanedimethanol	102.13	-	-	50-55 (overall two steps)[1]

## Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate for Ketorolac)

This protocol describes the synthesis of a key pyrrolizine intermediate for Ketorolac starting from a precursor derived from pyrrole and leading to the final drug. While not a direct reaction of **Diethyl 1,1-cyclopropanedicarboxylate**, this intermediate holds the core cyclopropane-dicarboxylate structure. The synthesis of Ketorolac involves the hydrolysis and decarboxylation of this intermediate.

### Experimental Protocol:

- To a solution of diethyl malonate (5.40 g, 33.8 mmol) in anhydrous N,N-dimethylformamide (50 mL) at 0°C, add sodium hydride (60% in mineral oil, 1.35 g, 33.8 mmol).
- Warm the reaction mixture and stir at room temperature for 30 minutes.
- Add a solution of 1-(2-iodoethyl)-2-benzoyl pyrrole (11.0 g, 33.8 mmol) in N,N-dimethylformamide (50 mL) to this mixture.
- Stir the reaction mixture at room temperature for 16 hours.

- Pour the mixture into water (1000 mL) and extract with ethyl acetate (3 x 300 mL).
- Combine the organic extracts, wash, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure to yield the crude product.
- The crude product, 2-benzoyl-1-[3,3-di(ethoxycarbonyl)propyl]pyrrole, can then undergo radical cyclization to form Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate.
- This dicarboxylate is then hydrolyzed and decarboxylated to yield Ketorolac. A mixture of the dicarboxylate (600 mg, 1.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) is refluxed with vigorous stirring for 24 hours. The aqueous layer is washed, acidified, and extracted to give 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac).[\[2\]](#)

#### Quantitative Data:

Reactant/Product	Molecular Weight ( g/mol )	Amount (g)	Moles (mmol)	Yield (%)
Diethyl malonate	160.17	5.40	33.8	-
Sodium Hydride (60%)	24.00	1.35	33.8	-
1-(2-iodoethyl)-2-benzoyl pyrrole	325.15	11.0	33.8	-
Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate	355.39	-	-	-
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (Ketorolac)	255.27	400 mg (from 600mg of dicarboxylate)	-	93 <a href="#">[2]</a>

## Synthesis of Foretinib Intermediate

This protocol outlines the initial steps in the synthesis of Foretinib, involving the selective hydrolysis and subsequent amidation of **Diethyl 1,1-cyclopropanedicarboxylate**.

### Experimental Protocol:

- Selective Hydrolysis: Selectively hydrolyze one of the ester groups of **Diethyl 1,1-cyclopropanedicarboxylate**.
- Amidation with p-fluoroaniline: The resulting mono-acid mono-ester is then reacted with p-fluoroaniline to form an amide.
- Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.
- Amidation with 4-amino-2-fluorophenol: The carboxylic acid is then amidated with 4-amino-2-fluorophenol to yield a key intermediate (Compound 6 in the patent literature).[3][4]
- This intermediate is further reacted to produce Foretinib. A Chinese patent (CN103965104A) describes a method where **Diethyl 1,1-cyclopropanedicarboxylate** is selectively hydrolyzed and then amidated with 4-amino-2-fluorophenol, followed by further steps to obtain the final product.[3][4]

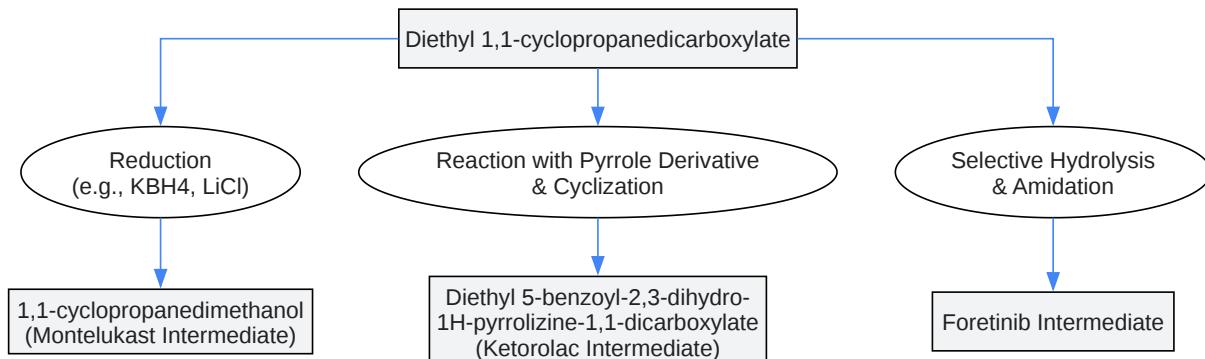
### Quantitative Data:

Step	Reactants	Product	Overall Yield (%)
1-4	Diethyl 1,1-cyclopropanedicarboxylate, p-fluoroaniline, 4-amino-2-fluorophenol	Foretinib Intermediate	44-55[5]

## Visualization of Pathways and Workflows

### General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing **Diethyl 1,1-cyclopropanedicarboxylate** in the synthesis of the discussed pharmaceutical intermediates.

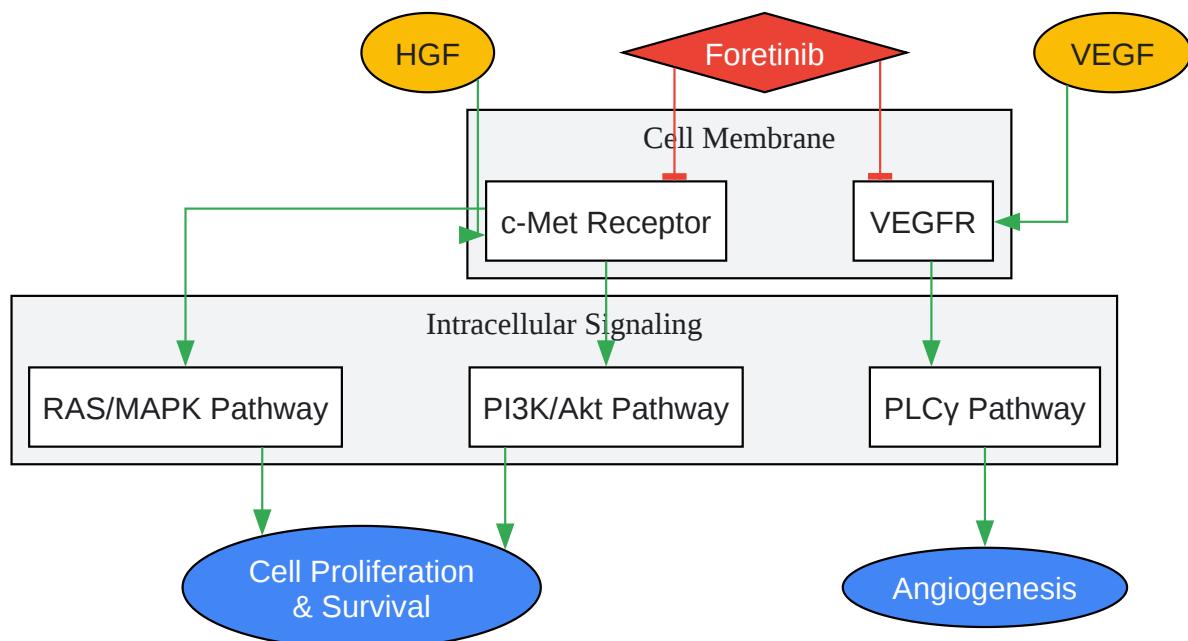


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Caption: Synthetic routes from **Diethyl 1,1-cyclopropanedicarboxylate**.

## Signaling Pathway of Foretinib (c-Met and VEGFR)

Fortinib is a dual inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers in tumor growth and angiogenesis.

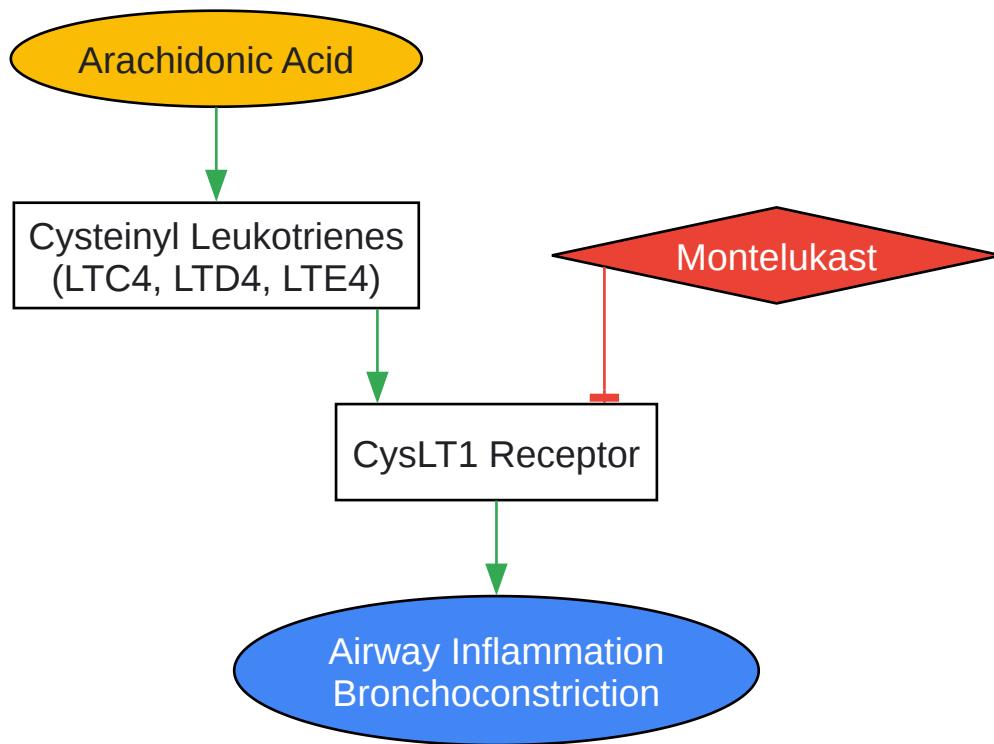


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Caption: Foretinib inhibits c-Met and VEGFR signaling pathways.

## Mechanism of Action of Montelukast

Montelukast is a leukotriene receptor antagonist, preventing airway inflammation and bronchoconstriction.

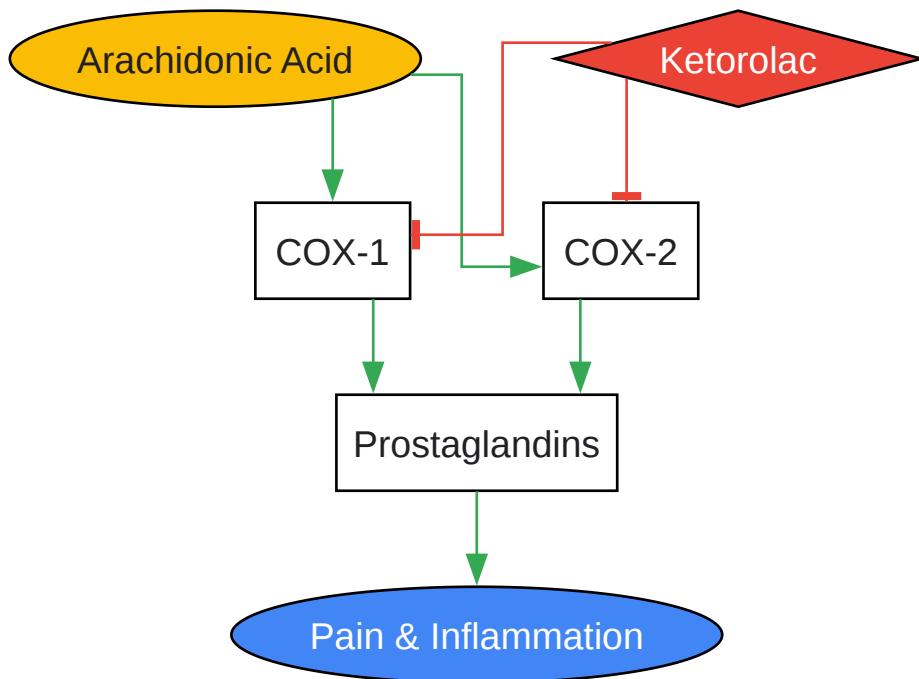


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Caption: Montelukast blocks the CysLT1 receptor.

## Mechanism of Action of Ketorolac

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.



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Caption: Ketorolac inhibits COX-1 and COX-2 enzymes.

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